molecular formula C17H15FN2O3S2 B2838885 N-(benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941987-49-1

N-(benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No. B2838885
CAS RN: 941987-49-1
M. Wt: 378.44
InChI Key: SBQULOVKLBHYSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole ring, the introduction of the 4-fluorophenylsulfonyl group, and the attachment of the butanamide . The exact methods would depend on the specific reactions used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole ring, the 4-fluorophenylsulfonyl group, and the butanamide . These groups would likely confer specific physical and chemical properties to the compound.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the benzothiazole ring could confer aromaticity, while the 4-fluorophenylsulfonyl group could affect its reactivity .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the preparation and characterization of benzo[d]thiazol-2-yl derivatives, focusing on their synthesis through reactions that yield high-quality compounds. These compounds are fully analyzed and characterized using various spectroscopic methods, such as 1H, 13C NMR, UV, IR, and mass spectrometry, to determine their structure and properties (Manolov, Ivanov, & Bojilov, 2021).

Biological Applications

The synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions has introduced novel cyclic sulfonamide structures. These compounds have been explored for their potential in biological applications, including as histamine H3 receptor antagonists, showcasing their utility in developing therapeutic agents (Greig, Tozer, & Wright, 2001).

Antimicrobial and Antitubercular Agents

Novel sulfonyl derivatives containing the benzo[d]thiazol-2-yl moiety have been synthesized and assessed for their antimicrobial and antitubercular activities. These compounds exhibit moderate to significant activity against bacterial and fungal strains, as well as Mycobacterium tuberculosis, highlighting their potential as antimicrobial and antitubercular agents (Kumar, Prasad, & Chandrashekar, 2013).

Antiproliferative Activity

The antiproliferative activity of benzo[d]thiazol-2-yl derivatives has been evaluated against various human cancer cell lines. Some derivatives have shown potent antiproliferative activity, making them candidates for further investigation as anticancer agents. This research indicates the potential of these compounds in cancer treatment strategies (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).

Anticonvulsant Activity

The anticonvulsant potential of benzothiazole coupled sulfonamide derivatives has been explored, with some compounds exhibiting significant activity in maximal electroshock (MES) models. These findings suggest their utility in developing new treatments for convulsive disorders, underlining the importance of the benzo[d]thiazol-2-yl scaffold in medicinal chemistry (Khokra, Arora, Khan, Kaushik, Saini, & Husain, 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S2/c18-12-7-9-13(10-8-12)25(22,23)11-3-6-16(21)20-17-19-14-4-1-2-5-15(14)24-17/h1-2,4-5,7-10H,3,6,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQULOVKLBHYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

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